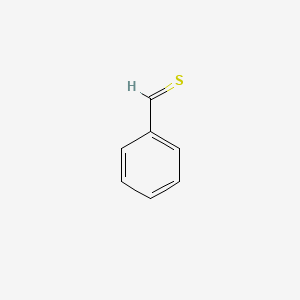

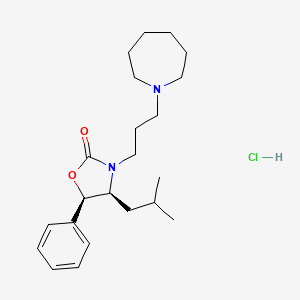

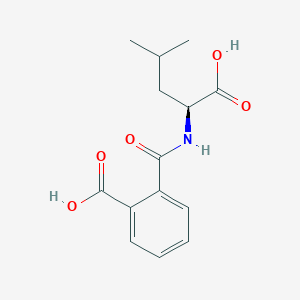

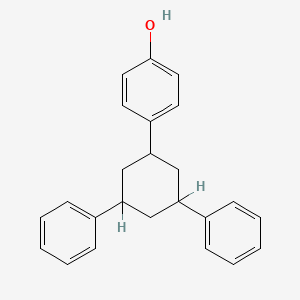

![molecular formula C19H17F6N5O B1253605 Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]- CAS No. 913623-69-5](/img/structure/B1253605.png)

Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ABT-341 es un inhibidor potente y selectivo de la dipeptidil peptidasa-4 (DPP-4), una enzima que juega un papel significativo en el metabolismo de la glucosa. Este compuesto se está desarrollando como un posible tratamiento para la diabetes mellitus tipo 2 debido a su capacidad para mejorar la secreción de insulina y mejorar el control de la glucosa en sangre .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ABT-341 implica una síntesis secuencial de una sola etapa basada en una reacción de Michael mediada por un organocatalizador como paso clave . Este método es eficiente y minimiza los residuos químicos, lo que lo convierte en un enfoque ecológico. Las condiciones de reacción generalmente implican el uso de catalizadores y reactivos específicos para facilitar la formación del producto deseado.

Métodos de Producción Industrial

La producción industrial de ABT-341 probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implicaría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y otras tecnologías avanzadas podría mejorar aún más la eficiencia y escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

ABT-341 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la reacción específica que se lleva a cabo, pero generalmente implican temperaturas y niveles de pH controlados para garantizar resultados óptimos .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir cetonas o aldehídos, mientras que las reacciones de reducción pueden producir alcoholes. Las reacciones de sustitución pueden dar como resultado una amplia gama de productos dependiendo de la naturaleza del sustituyente introducido .

Aplicaciones Científicas De Investigación

ABT-341 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo en estudios de inhibición enzimática y mecanismos de reacción.

Biología: Se utiliza para estudiar el papel de la DPP-4 en varios procesos biológicos y su potencial como diana terapéutica.

Medicina: Se está desarrollando como un posible tratamiento para la diabetes mellitus tipo 2 debido a su capacidad para mejorar la secreción de insulina y mejorar el control de la glucosa en sangre

Mecanismo De Acción

ABT-341 ejerce sus efectos inhibiendo la actividad de la dipeptidil peptidasa-4 (DPP-4). Esta enzima es responsable de la degradación de las incretinas, que son hormonas que estimulan la secreción de insulina en respuesta a las comidas. Al inhibir la DPP-4, ABT-341 prolonga la actividad de las incretinas, mejorando así la secreción de insulina y mejorando el control de la glucosa en sangre . Los objetivos moleculares y las vías involucradas incluyen la unión de ABT-341 al sitio activo de la DPP-4, evitando que la enzima interactúe con sus sustratos naturales .

Comparación Con Compuestos Similares

ABT-341 es similar a otros inhibidores de la DPP-4 como la sitagliptina, la vildagliptina y la saxagliptina. tiene una estructura única que lo distingue de estos compuestos. Por ejemplo, ABT-341 tiene un grupo trifluorofenilo que ocupa el bolsillo S1 de la DPP-4, que no está presente en la sitagliptina . Esta característica estructural única puede contribuir a su potencia y selectividad como inhibidor de la DPP-4.

Lista de Compuestos Similares

- Sitagliptina

- Vildagliptina

- Saxagliptina

- Alogliptina

- Linagliptina

Propiedades

Número CAS |

913623-69-5 |

|---|---|

Fórmula molecular |

C19H17F6N5O |

Peso molecular |

445.4 g/mol |

Nombre IUPAC |

[(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)cyclohexen-1-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |

InChI |

InChI=1S/C19H17F6N5O/c20-12-7-14(22)13(21)6-11(12)10-2-1-9(5-15(10)26)17(31)29-3-4-30-16(8-29)27-28-18(30)19(23,24)25/h1,6-7,10,15H,2-5,8,26H2/t10-,15+/m1/s1 |

Clave InChI |

NVVSPGQEXMJZIR-BMIGLBTASA-N |

SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CCC(C(C3)N)C4=CC(=C(C=C4F)F)F |

SMILES isomérico |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CC[C@@H]([C@H](C3)N)C4=CC(=C(C=C4F)F)F |

SMILES canónico |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CCC(C(C3)N)C4=CC(=C(C=C4F)F)F |

Sinónimos |

ABT 341 ABT-341 ABT341 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.